
Fenbendazole sulfoxide-d3
説明
Fenbendazole sulfoxide-d3 (C15D3H10N3O3S) is a deuterium-labeled analog of oxfendazole (fenbendazole sulfoxide), a primary metabolite of the anthelmintic drug fenbendazole. It is synthesized by replacing three hydrogen atoms with deuterium at the methyl ester group, enhancing its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies . This stable isotope-labeled compound minimizes analytical interference, enabling precise quantification of fenbendazole and its metabolites in biological matrices. It is commercially available under catalog numbers such as IR-23285 and Action R1015, with CAS 1228182-54-4 .
準備方法
Synthetic Routes and Reaction Conditions: Fenbendazole sulfoxide-d3 can be synthesized through various methods, including solid-phase mechanochemical modification and organic solvent medium modification . The mechanochemical method involves the treatment of fenbendazole with polymeric substances to form solid dispersions, which enhance solubility and biological activity . In an organic solvent medium, fenbendazole is partially converted into its sulfoxide metabolite, oxfendazole .
Industrial Production Methods: Industrial production of this compound involves the use of advanced mechanochemical technology to modify the physicochemical properties of fenbendazole . This process includes the formation of solid dispersions with polymers and succinic acid, which improve the solubility and stability of the compound .
化学反応の分析
Types of Reactions: Fenbendazole sulfoxide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include water-soluble polymers, succinic acid, and organic solvents . The conditions for these reactions typically involve mechanochemical treatment or modification in an organic solvent medium .
Major Products Formed: The major products formed from the reactions of this compound include solid dispersions with enhanced solubility and biological activity . Additionally, the compound can be partially converted into oxfendazole, a sulfoxide metabolite with similar anthelmintic properties .
科学的研究の応用
Fenbendazole sulfoxide-d3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, the compound is used to study the effects of deuterium labeling on the physicochemical properties of benzimidazole derivatives . In biology, this compound is utilized to investigate its antiparasitic and anticancer activities . In medicine, the compound is being explored for its potential use in cancer therapy due to its ability to inhibit glycolysis, down-regulate glucose uptake, induce oxidative stress, and enhance apoptosis . In industry, this compound is used to develop new anthelmintic drugs with improved solubility and stability .
作用機序
Fenbendazole sulfoxide-d3 exerts its effects by binding to beta-tubulin in parasitic cells, leading to the depolymerization of microtubules and disruption of cellular functions such as glucose uptake . This mechanism is similar to that of other benzimidazole anthelmintics, which target microtubules in parasites and cancer cells . The compound also inhibits the GLUT1 transporter and hexokinase, reducing glucose uptake in cancer cells and inducing apoptosis .
類似化合物との比較
Fenbendazole Sulfoxide-d3 vs. Oxfendazole (Non-Deuterated)
- Structural Differences : this compound differs from oxfendazole by the presence of three deuterium atoms on the methyl ester group (C15D3H10N3O3S vs. C15H13N3O3S) .
- Applications : While oxfendazole is used therapeutically against parasites like Giardia in dogs , its deuterated form is reserved for analytical purposes, such as tracking fenbendazole metabolism without isotopic overlap in assays .
- Metabolic Stability : Deuterium substitution slows metabolic degradation, improving the reliability of pharmacokinetic models .
Comparison with Other Benzimidazoles
Key Findings :
- Potency: Mebendazole exhibits superior in vitro anti-tubulin activity compared to fenbendazole (IC50 10 ng/mL vs. 150 ng/mL in canine glioma cells) . However, fenbendazole demonstrated lower MIC (0.039 µM) against protozoa in another study, highlighting context-dependent efficacy .
- Metabolism : Fenbendazole is metabolized to sulfoxide (oxfendazole) and sulfone in multiple species, with sulfoxide being the primary circulating metabolite . Deuterated analogs like this compound enable precise quantification of these pathways .
- Safety : Mebendazole is better tolerated in dogs at high doses (11–110× anthelmintic dose), whereas fenbendazole causes gastrointestinal distress .
Comparison with Other Deuterated Sulfoxides
- Albendazole Sulfoxide-d3 : Used similarly to this compound but specific to albendazole metabolism studies. Both serve as internal standards but differ in parent drug origin and metabolic targets .
- Triclabendazole Sulfoxide-d3: A deuterated metabolite of triclabendazole, another benzimidazole. Unlike this compound, it is used in studies on liver fluke infections .
生物活性
Fenbendazole sulfoxide-d3, a derivative of fenbendazole, is increasingly recognized for its biological activity, particularly in antiparasitic and anticancer applications. This article delves into the compound's mechanisms of action, pharmacokinetics, and its effects on various cell types, supported by data tables and case studies.
Target Interaction
This compound primarily interacts with β-tubulin , a crucial component of microtubules in eukaryotic cells. By binding to β-tubulin, the compound disrupts microtubule polymerization, leading to impaired cellular functions in both parasitic and cancerous cells .
Cellular Pathways
The binding of this compound affects several biochemical pathways:
- Microtubule Dynamics : Disruption of microtubule formation inhibits nutrient absorption in parasites, leading to cell death.
- p53 Activation : The compound may enhance the activity of p53, a tumor suppressor protein, promoting apoptosis in cancer cells .
Pharmacokinetics
Fenbendazole is metabolized primarily in the liver into its sulfoxide form. Studies indicate that the sulfone metabolite predominates in plasma post-administration, with varying concentrations observed across different tissues over time .
Antiparasitic Effects
This compound exhibits significant antiparasitic activity. It is effective against various helminths and protozoa by disrupting their microtubule structures. This leads to:
- Inhibition of nutrient uptake
- Induction of cell death via apoptosis.
Anticancer Properties
Research has highlighted the anticancer potential of this compound through various mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Studies have shown that fenbendazole at concentrations as low as 0.1 µM can trigger apoptosis in leukemia cells .
In Vitro Studies
A series of experiments have demonstrated the effects of fenbendazole on different cancer cell lines:
Cell Line | Concentration (µM) | Effect | Mechanism |
---|---|---|---|
HeLa | 0.1 - 10 | Apoptosis and cell cycle arrest | Mitochondrial injury, caspase pathway |
HL60 | 0.1 - 0.5 | Differentiation to granulocytes | Induction of apoptosis |
SNU-C5 | 0.5 | Apoptosis without affecting p53 | Enhanced oxidative stress |
In these studies, lower concentrations were found to promote differentiation while higher concentrations led to direct cytotoxic effects .
In Vivo Studies
In vivo research has also been conducted to assess the efficacy of this compound in animal models:
- A study involving SCID mice treated with fenbendazole alongside vitamin supplementation showed significant inhibition of lymphoma growth compared to controls .
- The combination therapy resulted in altered leukocyte profiles, indicating an immune response modulation alongside direct anticancer effects .
Q & A
Basic Research Questions
Q. How can Fenbendazole sulfoxide-d3 be reliably identified and quantified in complex biological matrices (e.g., plasma, tissue homogenates)?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. This compound’s deuterium labeling reduces isotopic interference, improving signal-to-noise ratios in pharmacokinetic studies . Calibration curves should span expected concentration ranges (e.g., 0.1–100 ng/mL), validated per FDA bioanalytical guidelines.
Q. What experimental precautions are critical when handling this compound in vitro?
- Safety Protocol :
- Use PPE (gloves, lab coats, protective eyewear) to avoid dermal/oral exposure due to reproductive toxicity risks (H361d/H371 classifications) .
- Conduct experiments in fume hoods or gloveboxes to mitigate inhalation risks, particularly during solvent evaporation steps .
- Dispose of waste via certified biohazard contractors to comply with environmental regulations (e.g., EPA, REACH) .
Q. What is the role of this compound as an internal standard in residue analysis for veterinary drugs?
- Application : It serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying parent compounds (e.g., fenbendazole) and metabolites in livestock tissues. Deuterium labeling minimizes matrix effects during LC-MS/MS, ensuring accurate correction for recovery rates and ion suppression .
Advanced Research Questions
Q. How do metabolic interconversion artifacts (e.g., back-conversion to Fenbendazole) impact data interpretation in pharmacokinetic studies?
- Analytical Strategy :
- Validate stability under experimental conditions (pH, temperature, enzymatic activity) using forced degradation studies.
- Employ chiral chromatography to distinguish this compound from its enantiomers, which may exhibit divergent metabolic behaviors .
- Cross-validate findings with non-deuterated analogs to rule out isotopic effects on enzyme kinetics .
Q. What mechanisms underlie the conflicting reports on this compound’s inhibition of ABCG2/BCRP transporters?
- Hypothesis Testing :
- Conduct competitive inhibition assays using polarized cell lines (e.g., MDCK-II-ABCG2) to measure efflux ratios of probe substrates (e.g., mitoxantrone).
- Compare IC50 values between deuterated and non-deuterated forms to assess isotopic influence on transporter binding .
- Use molecular docking simulations to evaluate deuterium’s steric effects on sulfoxide interactions with ABCG2’s substrate-binding pocket .
Q. How can researchers resolve discrepancies in tissue distribution profiles of this compound across species (e.g., cattle vs. swine)?
- Experimental Design :
- Perform cross-species microsomal incubations to compare metabolic stability and tissue-specific clearance rates.
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in volume of distribution (Vd) and clearance (CL) .
- Validate models using radiolabeled ([14C]) this compound in autoradiography studies .
Q. Data Contradiction Analysis
Q. Why do some studies report negligible deuterium isotope effects (IEs) for this compound, while others observe significant IEs in metabolic assays?
- Resolution Framework :
- Step 1 : Confirm deuterium incorporation purity (>98%) via NMR or high-resolution MS to exclude batch variability .
- Step 2 : Replicate assays under controlled enzymatic conditions (e.g., CYP450 isoform-specific incubations) to isolate isotopic effects on specific metabolic pathways .
- Step 3 : Apply kinetic isotope effect (KIE) calculations (kH/kD) to differentiate primary (C-D bond cleavage) vs. secondary (non-bonding) effects .
特性
IUPAC Name |
trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZFPOZAYTVHN-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746822 | |
Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-54-4 | |
Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。